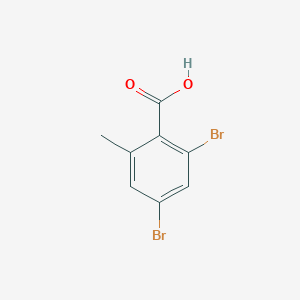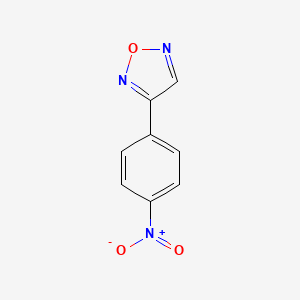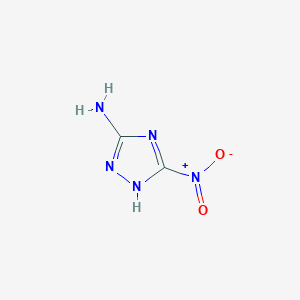![molecular formula C27H48O4 B3273443 1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene CAS No. 587660-13-7](/img/structure/B3273443.png)
1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene
概要
説明
1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene is an organic compound that belongs to the class of ether derivatives This compound is characterized by a benzene ring substituted with a hexadecyloxy group and a triethylene glycol ether chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene typically involves the reaction of 1-bromohexadecane with 4-hydroxybenzaldehyde to form 1-(hexadecyloxy)-4-formylbenzene. This intermediate is then reacted with triethylene glycol monomethyl ether in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as toluene or dimethylformamide, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be reduced to form cyclohexane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted ether derivatives.
科学的研究の応用
1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings
作用機序
The mechanism of action of 1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene is primarily related to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant, capable of reducing surface tension and forming micelles. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and transport of hydrophobic molecules .
類似化合物との比較
Similar Compounds
1-Ethoxy-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the long hexadecyloxy chain, making it less hydrophobic.
2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane: Contains a dioxolane ring, which imparts different chemical properties and reactivity.
Uniqueness
1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene is unique due to its long hydrophobic chain combined with a hydrophilic triethylene glycol ether chain. This dual nature enhances its ability to act as a surfactant and emulsifier, making it valuable in various applications where such properties are desired.
特性
IUPAC Name |
1-hexadecoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26-17-19-27(20-18-26)31-25-24-29-23-22-28-2/h17-20H,3-16,21-25H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMROAPOIXOBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00787304 | |
| Record name | 1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587660-13-7 | |
| Record name | 1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,6-Dichloropyridin-3-yl)methyl]diethylamine](/img/structure/B3273367.png)








![3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3273451.png)

![(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3273457.png)


